异噁唑-3-碳腈

描述

Isoxazole-3-carbonitrile: Comprehensive Analysis

Synthesis Analysis

The synthesis of isoxazole-3-carbonitrile derivatives and related compounds has been explored through various methods. For instance, a sequential one-pot, four-component condensation reaction has been developed to synthesize a new series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the compound's utility in multicomponent reactions . Additionally, the synthesis of 3-imino-benzopyrano[2,3-c]isoxazoles through heterocyclization of 2-imino-2H-1-benzopyrano 3-carbonitrile derivatives with hydroxylamine has been reported, further demonstrating the compound's versatility in organic synthesis .

Molecular Structure Analysis

Crystal structure analysis of isoxazole-3-carbonitrile derivatives, such as 3-(4-ethylphenyl)-3H-chromeno[4,3-c]isoxazole-3a(4H)-carbonitrile, has been conducted using single-crystal X-ray diffraction data. This analysis provides detailed information on the molecular geometry and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential applications .

Chemical Reactions Analysis

Isoxazole-3-carbonitrile undergoes various chemical reactions that highlight its reactivity. For example, the regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile has been optimized to yield chloro-aryl and methyl-isothiazole-4-carbonitriles . The electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile has been kinetically investigated, revealing its potential to form sigma-complexes and contribute to S(N)Ar reactions . Furthermore, the pyrolysis of isoxazole has been revisited, identifying new primary products and the pivotal role of the vinylnitrene in the process .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole-3-carbonitrile derivatives are influenced by their molecular structure and the nature of substituents. The papers provided do not directly discuss the physical properties such as melting point, boiling point, or solubility of isoxazole-3-carbonitrile. However, the chemical properties can be inferred from the reactivity studies and synthesis methods described, which suggest that the compound and its derivatives are reactive intermediates in organic synthesis and can be manipulated under various conditions to yield a wide range of heterocyclic compounds .

科学研究应用

1. 合成有机化学中的基本构件

包括具有异噁唑-3-碳腈结构的异噁唑衍生物在合成有机化学中被广泛用作基本构件。这些化合物作为开发各种生物重要杂环化合物的支架。它们的实用性在利用多组分反应合成杂环化合物中显而易见 (Patel, 2017)。

2. 合成杂环化合物

异噁唑-3-碳腈衍生物在创造各种杂环化合物方面起着关键作用。例如,合成5-(2-噻吩基)异噁唑-3-碳腈及其随后的反应产生相应的酰胺肟和5-取代的3-[5-(2-噻吩基)异噁唑-3-基]-1,2,4-噁二唑展示了它们的多功能性 (Potkin et al., 2011)。

3. 合成生物活性分子

异噁唑-3-碳腈及其衍生物用于合成各种生物活性分子。这些包括抗菌、抗氧化、抗癌和其他药理学上重要的化合物。例如,通过1,3-偶极环加成反应合成二氢异噁唑碳腈表明它们在创造生物活性分子方面的潜力 (Jayaroopa et al., 2012)。

4. 在杂环化反应中的作用

异噁唑-3-碳腈参与各种杂环化反应。例如,通过1,2,4-噁二唑-3-碳腈氧化物反应合成异噁唑的合成表明该化合物在创造复杂杂环结构中的实用性 (Andrianov et al., 1991)。

5. 在催化中的应用

某些异噁唑-3-碳腈衍生物在催化中使用,特别是在Suzuki反应中。它们在各种化学反应中充当催化剂,有助于高效合成不同化合物 (Bumagin et al., 2014)。

6. 在绿色化学中的应用

异噁唑-3-碳腈化合物也在绿色化学中找到应用。例如,利用柠檬汁作为异噁唑衍生物合成的催化剂突显了在化学合成中整合环保方法的重要性 (Vekariya et al., 2016)。

7. 晶体学中的结构分析

异噁唑-3-碳腈衍生物也经过晶体结构分析,有助于更深入地理解它们的分子构型和相互作用。这种分析有助于开发具有特定性质和功能的化合物,正如在研究3-(4-乙基苯基)-3H-咔唑[4,3-c]异噁唑-3a(4H)-碳腈中所展示的 (Malathy et al., 2015)。

8. 新颖合成方法

对异噁唑-3-碳腈的研究已经导致了复杂分子的新颖合成方法的发展。例如,通过创新的合成方法创造4-(唑-5-基)异噁唑展示了异噁唑-3-碳腈在现代化学中的适应性和重要性 (Bakulev et al., 2013)。

安全和危害

未来方向

Isoxazole and its derivatives, including Isoxazole-3-carbonitrile, have significant potential in the field of drug discovery due to their wide range of biological activities . Future research could focus on developing eco-friendly synthetic strategies for isoxazole synthesis and exploring its potential therapeutic uses .

作用机制

Target of Action

Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .

Mode of Action

It’s known that isoxazole derivatives interact with their targets, leading to various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Biochemical Pathways

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched synthesis of an isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole

Result of Action

Isoxazole derivatives are known to exhibit various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial effects .

属性

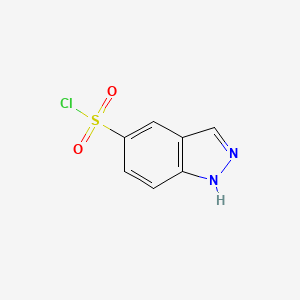

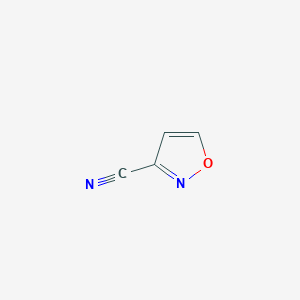

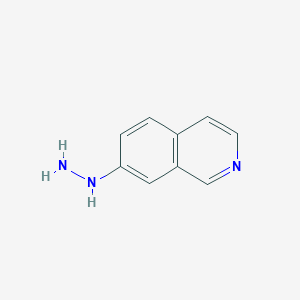

IUPAC Name |

1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-3-4-1-2-7-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBXULZTCLXFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627036 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68776-57-8 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

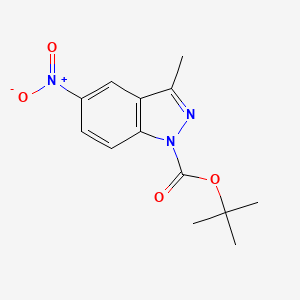

Q1: What makes 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile particularly reactive? How does its structure contribute to this reactivity?

A1: 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile demonstrates remarkable electrophilicity, surpassing even 1,3,6,8-tetranitronaphthalene and 2,4-dinitrothiophene. This heightened reactivity stems from the electron-withdrawing nature of the nitro groups (NO2) at the 4 and 6 positions on the benzo[d]isoxazole ring, coupled with the electron-withdrawing effect of the nitrile (CN) group at the 3 position. [] These electron-withdrawing groups create an electron-deficient core, making the molecule highly susceptible to nucleophilic attack.

Q2: Can you elaborate on the interaction of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile with nucleophiles like methoxide ion?

A2: Research reveals that 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile readily forms a sigma-adduct upon reaction with methoxide ion (MeO-) in methanol. [] Initially, the methoxide ion rapidly attacks the electron-deficient 7-carbon of the benzo[d]isoxazole ring, forming a transient anionic sigma-complex. Interestingly, this initial adduct can undergo further reaction with methoxide, specifically targeting the cyano group. This secondary attack leads to the formation of a dinitroimidate derivative, highlighting the multifaceted electrophilic nature of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)